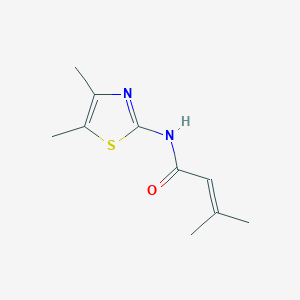![molecular formula C25H25N3OS B4544724 N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B4544724.png)
N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide
Overview
Description
N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide is a complex organic compound that features a piperidine ring, a biphenyl structure, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction.
Coupling with Biphenyl Carboxylic Acid: The piperidine derivative is then coupled with biphenyl-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Carbamothioyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer double bonds or oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The biphenyl structure provides rigidity and stability, while the carbamothioyl group can form hydrogen bonds or other interactions with biological molecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(4-piperidinyl)propionamide: A compound with a similar piperidine structure but different functional groups.
N-Phenyl-N-(piperidin-4-yl)propanamide: Another similar compound with a propionamide group instead of a carbamothioyl group.
Uniqueness
N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbamothioyl group, in particular, allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
4-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c29-24(21-11-9-20(10-12-21)19-7-3-1-4-8-19)27-25(30)26-22-13-15-23(16-14-22)28-17-5-2-6-18-28/h1,3-4,7-16H,2,5-6,17-18H2,(H2,26,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHHBAGLCWNIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4544644.png)
![1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE](/img/structure/B4544651.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4544658.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(5-nitro-2-furyl)acrylamide](/img/structure/B4544676.png)
![N'-[2-chloro-5-(trifluoromethyl)phenyl]-N,N-diethylethanediamide](/img/structure/B4544685.png)
![6-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purine](/img/structure/B4544692.png)
![N-[3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B4544703.png)
![(E)-2-(4-chlorophenyl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B4544712.png)

![1-METHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4544745.png)

![ethyl 1-methyl-5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B4544760.png)
![4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline](/img/structure/B4544763.png)
